O-Allyl-L-Tyrosine HCl

Description

BenchChem offers high-quality O-Allyl-L-Tyrosine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Allyl-L-Tyrosine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

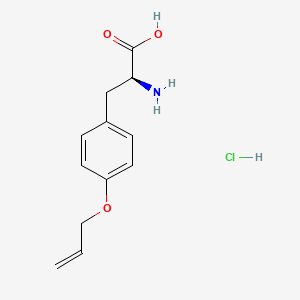

(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h2-6,11H,1,7-8,13H2,(H,14,15);1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKJWPGPYBVSQU-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: O-Allyl-L-Tyrosine HCl – Structural Dynamics and Bio-orthogonal Utility

Executive Summary

O-Allyl-L-Tyrosine Hydrochloride (Allo-Tyr) represents a critical advancement in the field of protein engineering and chemical biology. As a non-canonical amino acid (ncAA), it serves as a genetically encoded "chemical handle," introducing a reactive alkene moiety into proteins with site-specific precision. Its primary utility lies in Genetic Code Expansion (GCE) , where it functions as a bio-orthogonal reporter for photoclick chemistry —specifically the photo-induced tetrazole-alkene cycloaddition. This guide details its physicochemical properties, synthesis via copper(II) complexation, and experimental protocols for in vivo incorporation and fluorescent labeling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

O-Allyl-L-Tyrosine HCl is a tyrosine derivative where the phenolic hydroxyl group is alkylated with an allyl moiety. This modification masks the acidity of the phenol and introduces a terminal alkene, which is sterically small enough to be accepted by engineered ribosomes yet chemically distinct from the 20 canonical amino acids.

Structural Specifications

| Property | Data |

| IUPAC Name | (2S)-2-amino-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid hydrochloride |

| Common Name | O-Allyl-L-Tyrosine HCl |

| CAS Number | 177842-05-6 (HCl salt); 116009-96-8 (Free base) |

| Molecular Formula | C₁₂H₁₅NO₃[1][2][3][4][5] · HCl |

| Molecular Weight | 257.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (>50 mg/mL), DMSO, Methanol |

| pKa Values | |

| Chirality | L-isomer (S-configuration at |

Stability Profile

-

Solid State: Stable for >2 years at -20°C. Hygroscopic; store in a desiccator.

-

Solution: Aqueous solutions (pH 7) are stable for 24–48 hours at 4°C. Avoid prolonged exposure to strong acids or UV light (<300 nm) to prevent premature alkene oxidation or polymerization.

Chemical Synthesis: The Copper(II) Chelation Route

Direct alkylation of L-tyrosine is challenging due to the competing nucleophilicity of the

Synthesis Logic (Graphviz Diagram)

Figure 1: Selective synthesis of O-Allyl-L-Tyrosine via Copper(II) chelation to protect the

Synthesis Protocol Summary

-

Chelation: Dissolve L-Tyrosine in 2N NaOH. Add CuSO₄ solution to form the bis(tyrosinato)copper(II) complex (dark blue precipitate/solution).

-

Alkylation: Add Allyl Bromide (excess) and maintain pH ~9. The copper protects the amine/carboxylate, directing alkylation solely to the phenolate oxygen.

-

Decomplexation: Acidify or treat with a sulfide source (e.g., thioacetamide) to precipitate Copper Sulfide (CuS). Filter to remove CuS.

-

Isolation: Neutralize the filtrate to precipitate the free amino acid or treat with HCl gas/solvent to crystallize the hydrochloride salt.

Mechanism of Action: Genetic Code Expansion[12][13]

O-Allyl-L-Tyrosine is incorporated into proteins in vivo using an Orthogonal Translation System (OTS) . This system reassigns the Amber stop codon (UAG) to code for the ncAA.[6]

The Orthogonal Pair

-

Host: Escherichia coli (BL21 or DH10B).

-

Synthetase: A mutant of Methanocaldococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS ).[5][7]

-

Key Mutations: The wild-type tyrosine binding pocket is engineered to accommodate the bulky allyl group. Common mutations include Y32G, D158A, L162A (specific variants may vary by lab, e.g., the "Allo-RS" derived from the Lin group's work).

-

-

tRNA:

, which recognizes the UAG codon but is not recognized by E. coli synthetases.

Incorporation Workflow[11]

-

Plasmid 1 (OTS): Encodes the mutant MjTyrRS and

. -

Plasmid 2 (Target): Encodes the protein of interest (POI) with a TAG mutation at the desired site (e.g., GFP-TAG-151).

-

Translation: When the ribosome encounters UAG, the orthogonal tRNA (charged with O-Allyl-Tyr by the mutant RS) enters the A-site, incorporating the ncAA.

Application: Photoclick Chemistry

The defining feature of O-Allyl-L-Tyrosine is its ability to undergo Photo-Induced Tetrazole-Alkene Cycloaddition ("Photoclick") . This is a bio-orthogonal reaction that is fluorogenic and spatiotemporally controllable.

Reaction Mechanism (Graphviz Diagram)

Figure 2: Mechanism of the Photoclick reaction. UV irradiation triggers the release of nitrogen from the tetrazole, generating a reactive nitrile imine that cyclizes with the allyl group.

Key Advantages

-

Fluorogenic: The tetrazole is non-fluorescent, but the pyrazoline product is highly fluorescent. This eliminates the need for washing steps ("turn-on" probe).

-

Speed: Reaction rates (

) can reach up to 10–50 -

Control: Reaction only occurs under UV light, allowing precise spatial labeling (e.g., within a specific organelle or cell region).

Experimental Protocols

Protocol A: In Vivo Incorporation in E. coli

Self-validating step: Include a "Wild Type" control (no UAG) and a "-ncAA" control (UAG plasmid, no O-Allyl-Tyr added). The -ncAA control should produce truncated protein.

-

Transformation: Co-transform E. coli BL21(DE3) with:

-

pEVOL-AlloRS (encoding MjTyrRS mutant/tRNA).

-

pET-POI-TAG (encoding target protein with TAG stop codon).

-

-

Inoculation: Grow a single colony in 5 mL LB (+ antibiotics) overnight at 37°C.

-

Induction Culture: Dilute 1:100 into 50 mL fresh media (LB or Minimal). Incubate at 37°C until

. -

ncAA Addition: Dissolve O-Allyl-L-Tyrosine HCl in water to create a 100 mM stock. Add to culture to a final concentration of 1 mM .

-

Note: Adjust pH of the stock to ~7.0 with NaOH before addition if the HCl salt makes the media too acidic, though 1 mM is usually buffered by the media.

-

-

Induction: Wait 30 mins for uptake, then induce protein expression with 1 mM IPTG and 0.2% Arabinose (to induce the synthetase).

-

Expression: Incubate at 30°C for 6–12 hours.

-

Harvest: Pellet cells. Proceed to purification or whole-cell labeling.

Protocol B: Bio-orthogonal Labeling (Photoclick)

-

Preparation: Prepare the tetrazole probe (e.g., p-methoxyphenyl-tetrazole) at 50 µM in PBS.

-

Incubation: Mix the O-Allyl-Tyr containing protein (purified or on cell surface) with the tetrazole solution.

-

Irradiation: Irradiate the sample with a handheld UV lamp (302 nm or 365 nm) for 1–5 minutes .

-

Safety: Use a quartz cuvette or open-top plate (glass absorbs UV).

-

-

Analysis: Measure fluorescence (Ex/Em depends on the specific tetrazole/pyrazoline pair, typically Ex ~400nm / Em ~550nm). SDS-PAGE gel imaging can confirm covalent attachment.

References

-

Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. Link

-

Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). A photoinducible 1,3-dipolar cycloaddition reaction for rapid, selective modification of proteins in living cells. Journal of the American Chemical Society, 130(30), 9654-9655. Link

-

Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 510(7504), 201-210. Link

-

PubChem Compound Summary. O-Allyl-L-Tyrosine HCl (CID 22950708). Link

Sources

- 1. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Crystal structures of apo wild-type M. jannaschii tyrosyl-tRNA synthetase (TyrRS) and an engineered TyrRS specific for O-methyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

Molecular weight and formula of O-Allyl-L-Tyrosine hydrochloride

This guide serves as an authoritative technical resource for the synthesis, characterization, and application of O-Allyl-L-Tyrosine Hydrochloride (AlY) . It is designed for researchers utilizing genetic code expansion (GCE) to introduce bioorthogonal alkene handles into proteins for site-specific labeling, crosslinking, or structural engineering.

Physicochemical Profile & Specifications

O-Allyl-L-Tyrosine is a non-canonical amino acid (ncAA) derived from tyrosine by the alkylation of the phenolic hydroxyl group with an allyl moiety. The hydrochloride salt form is preferred for its enhanced water solubility and stability compared to the zwitterionic free base.

Table 1: Chemical Specifications

| Parameter | Specification |

| Chemical Name | O-Allyl-L-Tyrosine Hydrochloride |

| Synonyms | H-Tyr(Allyl)-OH·HCl; 2-Amino-3-(4-(allyloxy)phenyl)propanoic acid hydrochloride |

| CAS Number | 177842-05-6 (HCl salt); 112426-34-7 (Free base) |

| Molecular Formula | |

| Molecular Weight | 257.71 g/mol |

| Solubility | Soluble in water (>50 mM), DMSO, and dilute acid. |

| pKa Values | |

| Stability | Stable at room temperature (solid); Store at -20°C (solution). Avoid strong oxidizers. |

| Bioorthogonal Handle | Terminal Alkene (Olefin) |

Chemical Synthesis & Quality Control

While commercially available, in-house synthesis is often required for large-scale protein production. The following protocol utilizes a Boc-protection strategy , which offers higher yields and easier purification than Fmoc routes for this specific derivative.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic route for O-Allyl-L-Tyrosine Hydrochloride via Boc-chemistry.

Detailed Protocol

Step 1: N-Boc Protection

-

Dissolve L-Tyrosine (10 g) in 1M NaOH/dioxane (1:1).

-

Add di-tert-butyl dicarbonate (

, 1.1 eq) dropwise at 0°C. -

Stir at RT for 12h. Acidify with KHSO

to pH 2. Extract with Ethyl Acetate.[1][2] -

QC Point: Confirm mass (M+H = 282.1) via LC-MS.

Step 2: O-Allylation (Critical Step)

-

Dissolve N-Boc-L-Tyrosine in anhydrous Acetone or DMF.

-

Add

(2.5 eq) and Allyl Bromide (1.2 eq). -

Reflux for 16h. The base deprotonates the phenol, allowing nucleophilic attack on the allyl bromide.

-

Filter salts, evaporate solvent, and purify via silica gel chromatography (Hexane:EtOAc).

Step 3: Acidolytic Deprotection

-

Dissolve intermediate in minimal dry DCM.

-

Add 4M HCl in Dioxane (10 eq). Stir for 1-2h.

-

The product will precipitate as a white solid. Filter and wash with cold ether.

-

Validation:

NMR (

Genetic Incorporation (The AlYRS System)

To incorporate O-Allyl-L-Tyrosine into proteins in vivo, an Orthogonal Translation System (OTS) is required. This system repurposes the amber stop codon (UAG).

Mechanism of Action

The system relies on an evolved pair derived from Methanocaldococcus jannaschii:

-

tRNA:

(Recognizes UAG codon). -

Synthetase:

mutant (specifically AlYRS ).

Key Mutations in AlYRS: To accommodate the bulky allyl group, the active site of the wild-type MjTyrRS is engineered with the following mutations (Santoro et al., 2002):

-

Tyr32Leu : Removes steric clash with the allyl group.

-

Asp158Pro : Reshapes the binding pocket.

-

Ile159Leu : Optimizes hydrophobic packing.

-

Leu162Gln : Provides hydrogen bonding or polarity adjustments.

Incorporation Workflow (DOT Diagram)

Figure 2: Workflow for genetic encoding of O-Allyl-L-Tyrosine in E. coli.

Experimental Protocol: Protein Expression

-

Transformation: Co-transform E. coli BL21(DE3) with:

-

pEVOL-AlYRS (Chloramphenicol resistance)

-

pET-Target-TAG (Ampicillin/Kanamycin resistance)

-

-

Inoculation: Grow overnight culture in LB + Antibiotics.

-

Induction: Dilute 1:100 into fresh media. Grow to

. -

Addition: Add O-Allyl-L-Tyrosine HCl to a final concentration of 1 mM .

-

Note: Dissolve the HCl salt in a small volume of water or 1M NaOH to neutralize before adding to media if the pH drop is a concern, though 1mM is usually buffered by the media.

-

-

Induction: Add IPTG (1 mM) and Arabinose (0.2%) to induce the target gene and synthetase respectively.

-

Harvest: Express for 4-12h at 30°C or 37°C.

Bioorthogonal Utility

The allyl group functions as a versatile chemical handle, inert to cellular conditions but reactive under specific catalysis or photo-irradiation.

Photo-Click Chemistry (Tetrazole-Alkene)

This is the most potent application. The allyl alkene reacts with tetrazoles upon UV irradiation (302-365 nm) to form a fluorescent pyrazoline adduct.

-

Reaction Type: Nitrile imine-mediated 1,3-dipolar cycloaddition.

-

Advantages: Fluorogenic (turns on fluorescence upon reaction), fast kinetics (

).

Thiol-Ene Ligation ("Click" Chemistry)

Under radical conditions (photo-initiator + UV) or nucleophilic conditions, the allyl group reacts with thiols (e.g., cysteine-labeled fluorophores).

-

Mechanism: Anti-Markovnikov addition of a thiol across the alkene.

-

Use Case: PEGylation, hydrogel formation, or stapling of peptides.

Olefin Metathesis

In vitro, the allyl group can undergo cross-metathesis using Grubbs catalysts, allowing for the conjugation of complex lipids or other alkene-bearing drugs.

References

-

Santoro, S. W., et al. (2002). "An efficient system for the evolution of aminoacyl-tRNA synthetase specificity." Nature Biotechnology, 20(10), 1044–1048. Link

-

Wang, L., et al. (2001). "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500. Link

-

Zhang, Z., et al. (2002). "The selective incorporation of alkenes into proteins in Escherichia coli." Angewandte Chemie International Edition, 41(15), 2840-2842. Link

-

Bi, Y., et al. (2022). "Genetic Code Expansion: Recent Developments and Emerging Applications." Chemical Reviews, 124(1), 1-85. Link

-

Song, W., et al. (2008). "A photo-inducible 1,3-dipolar cycloaddition reaction for rapid, selective modification of proteins in living cells." Journal of the American Chemical Society, 130(30), 9654-9655. Link

Sources

Solubility of O-Allyl-L-Tyrosine HCl in water vs organic solvents

Physicochemical Profiling and Solvation Dynamics of O-Allyl-L-Tyrosine HCl: A Comparative Guide for Aqueous vs. Organic Environments

Introduction

In the rapidly evolving fields of protein engineering and synthetic peptide development, non-natural amino acids (NAAs) serve as critical building blocks. Among these, O-Allyl-L-Tyrosine (frequently formulated as its hydrochloride salt, CAS: 177842-05-6) stands out due to its versatile O-allyl ether moiety[1]. This functional group acts as a robust bioorthogonal handle, enabling downstream modifications such as cross-metathesis, click chemistry, and targeted protein modification[2]. However, the successful incorporation of this NAA—whether via in vivo amber suppression or in vitro Solid-Phase Peptide Synthesis (SPPS)—is entirely dependent on mastering its complex solvation dynamics across aqueous and organic media[2][3].

As a Senior Application Scientist, I have observed that the most common points of failure in NAA workflows stem from a misunderstanding of how structural modifications alter solubility. This whitepaper deconstructs the physicochemical properties of O-Allyl-L-Tyrosine HCl, providing field-proven, self-validating protocols for its optimal use in both biological and synthetic applications.

Physicochemical Causality: The Mechanism of Solvation

To understand the solubility profile of O-Allyl-L-Tyrosine HCl, we must analyze its molecular architecture and the thermodynamic forces at play:

-

Lipophilic Shift via Etherification : Native L-Tyrosine relies heavily on its phenolic hydroxyl group for hydrogen bonding. By alkylating this oxygen to form an O-allyl ether, the molecule loses its primary hydrogen-bond donating capacity. This inherently increases the partition coefficient (logP), making the free base highly lipophilic and prone to aggregation in aqueous environments[3].

-

The Hydrochloride Salt Bridge : To counteract this lipophilicity, the molecule is synthesized as a hydrochloride salt (

)[1]. The protonated primary α-amine (

Thermodynamic solvation pathways of O-Allyl-L-Tyrosine HCl across different solvent polarities.

Comparative Solubility Data

The dual nature of O-Allyl-L-Tyrosine HCl—possessing both an ionic salt center and a lipophilic tail—yields a unique solubility matrix. The table below summarizes its behavior across standard laboratory solvents.

| Solvent | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale |

| Water | 80.1 | Highly Soluble (>50 mg/mL) | High dielectric constant facilitates the dissociation of the |

| DMSO | 46.7 | Highly Soluble (>100 mg/mL) | Strong dipole moment solvates the hydrophobic O-allyl group while stabilizing the cation[4]. |

| DMF | 36.7 | Highly Soluble (>100 mg/mL) | Polar aprotic nature disrupts intermolecular hydrogen bonds, ideal for SPPS[4]. |

| Methanol | 32.7 | Soluble (~20-50 mg/mL) | Protic solvent capable of solvating both the ionic salt and the organic framework. |

| DCM | 8.9 | Poor / Insoluble | Low polarity cannot overcome the ionic lattice energy of the hydrochloride salt[3]. |

| Hexane | 1.9 | Insoluble | Completely non-polar; lacks any capacity for ionic or dipole-driven solvation. |

Self-Validating Experimental Protocols

Protocol 1: Aqueous Solubilization for Amber Suppression Assays

When incorporating NAAs into living cells via imported tRNA/aaRS machinery, the NAA must be delivered in a highly concentrated, biologically compatible aqueous format[2].

-

Weighing : Weigh 25.7 mg of O-Allyl-L-Tyrosine HCl (equivalent to 0.1 mmol) into a sterile microcentrifuge tube.

-

Initial Dissolution : Add 500 µL of molecular biology-grade water. Vortex vigorously for 30 seconds. The solution should become completely transparent.

-

Self-Validation Step (pH Check) : Measure the pH of the solution. Because it is a hydrochloride salt, the dissolution will release

ions, dropping the pH to approximately 3.0 - 4.0. If the pH remains neutral and the solution is cloudy, the salt has not fully dissociated. -

Buffering : Slowly titrate with 1M NaOH or a concentrated HEPES buffer (pH 7.4) to bring the solution to physiological pH.

-

Causality Note : Never add the solid powder directly into a heavily buffered solution (like 1X PBS). The buffer will immediately neutralize the primary amine before the lattice fully dissolves, converting the compound into its lipophilic free base, which will instantly precipitate out of the aqueous phase.

Protocol 2: Solubilization and Activation in DMF for SPPS

In Fmoc-SPPS, the NAA must be fully solvated in a polar aprotic solvent and activated for amide bond formation.

-

Solvation : Dissolve 0.5 mmol of Fmoc-protected O-Allyl-L-Tyrosine (or the unprotected HCl salt if performing specific N-terminal modifications) in 2 mL of anhydrous DMF.

-

Neutralization : Add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA).

-

Self-Validation Step (Visual Clarity) : Upon adding DIPEA, the HCl salt is neutralized to the free base. In aqueous media, this would cause precipitation, but in DMF, the solution must remain crystal clear. Any turbidity indicates moisture contamination in the DMF or degraded DIPEA.

-

Activation : Add 0.48 mmol of HATU. The solution will turn a faint yellow, confirming the formation of the active ester.

-

Coupling : Transfer the activated solution to the peptide-resin to initiate nucleophilic attack.

Chemical workflow for the activation and coupling of O-Allyl-L-Tyrosine HCl in SPPS.

Conclusion

The utility of O-Allyl-L-Tyrosine HCl lies in its dual physicochemical nature. By understanding the thermodynamic push-and-pull between its lipophilic O-allyl ether and its hydrophilic hydrochloride salt, researchers can engineer precise solvent environments. Whether dissolving the compound in water for cellular assays or in DMF for peptide synthesis, controlling the protonation state of the primary amine is the definitive key to preventing precipitation and ensuring experimental reproducibility.

References

-

"Utilisation of amber suppression/non-natural amino acid technology for protein engineering and cellular control" - ORCA - Cardiff University. URL:[Link]

-

"Synthetic Peptides and Peptidomimetics" - MDPI. URL:[Link]

-

"Tuning the pH-triggered self-assembly of dendritic peptide amphiphiles using fluorinated side chains" - RSC Publishing. URL:[Link]

Sources

Stability of O-Allyl-L-Tyrosine HCl in Aqueous Solution: A Technical Guide

Executive Summary

O-Allyl-L-Tyrosine Hydrochloride (CAS: 177842-05-6) is a non-canonical amino acid derivative characterized by the protection of the phenolic hydroxyl group of tyrosine with an allyl moiety.[1][2] This modification imparts unique chemical orthogonality, making it a critical handle for olefin metathesis, photo-crosslinking, and bio-orthogonal labeling.[2]

In aqueous solution, the compound exhibits high hydrolytic stability under acidic and neutral conditions due to the robustness of the aryl allyl ether linkage.[2] The primary stability risks are oxidative degradation of the alkene functionality and photochemical sensitivity , rather than hydrolytic cleavage.[2] While the solid hydrochloride salt is stable at 2–8°C, aqueous solutions should be prepared fresh or stored at -20°C to prevent slow oxidative by-product formation and microbial growth.[2]

This guide details the physicochemical basis of this stability, potential degradation pathways, and validated protocols for stability assessment.[2]

Chemical Structure & Reactivity Profile

The stability of O-Allyl-L-Tyrosine HCl is dictated by three core functional motifs. Understanding the interplay of these groups is essential for predicting behavior in solution.[2]

| Functional Motif | Chemical Nature | Stability Implication |

| Aryl Allyl Ether | Ether linkage ( | High Stability. Unlike esters, this bond is resistant to hydrolysis in aqueous acid or base at ambient temperatures. It is orthogonal to standard peptide deprotection conditions (e.g., TFA, Piperidine).[2] |

| Allyl Group | Terminal Alkene ( | Moderate Stability. Susceptible to electrophilic addition, radical oxidation, and isomerization under specific catalytic conditions (e.g., Pd, Ru). |

| Ammonium Salt | Solubility Enhancer. Dissolution in water yields an acidic pH (~2.0–3.0), effectively "auto-buffering" the solution in a range where the ether linkage is maximally stable. |

Theoretical Degradation Pathways

While the compound is robust, three theoretical degradation pathways exist. In a standard aqueous environment, Pathway B (Oxidation) is the most probable cause of impurity formation over time.[2]

Figure 1: Theoretical degradation pathways. Note that hydrolysis requires extreme conditions, making oxidation the primary concern for aqueous storage.[2]

Aqueous Stability Profile

Hydrolytic Stability (pH Effects)

The aryl allyl ether bond is chemically distinct from the acid-labile benzyl ether or the base-labile ester.[2]

-

Acidic pH (pH 1–4): The compound is highly stable.[2] The allyl ether withstands neat Trifluoroacetic Acid (TFA) during solid-phase peptide synthesis (SPPS), implying negligible hydrolysis in aqueous HCl solutions.[2]

-

Neutral/Basic pH (pH 7–9): Stable. Unlike esters, the ether linkage does not undergo saponification.[2] However, prolonged exposure to high pH (>10) may promote racemization of the

-carbon, a common issue for all amino acids, rather than side-chain degradation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Thermal Stability & Claisen Rearrangement

The Claisen rearrangement (migration of the allyl group to the ortho-position of the phenol) is a concerted [3,3]-sigmatropic rearrangement.[2]

-

Activation Energy: This reaction typically requires temperatures exceeding 180–200°C .[2]

-

Aqueous Context: In boiling water (100°C), this reaction is kinetically negligible.[2] It is not a storage concern but must be considered during high-temperature drying or sterilization processes.

Oxidative & Photostability

The terminal alkene is the "soft spot" of the molecule.[2]

-

Mechanism: Radical autoxidation can occur at the allylic position or across the double bond, leading to hydroperoxides or epoxides.[2]

-

Catalysts: Light (UV) and trace metal ions accelerate this process.[2]

-

Mitigation: Aqueous solutions should be degassed (sparged with

orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Experimental Protocols: Stability Validation

To validate the stability of O-Allyl-L-Tyrosine HCl in your specific formulation, the following "Self-Validating System" protocol is recommended. This workflow ensures that any degradation is quantitatively detected.[2]

Analytical Method (HPLC-UV)

Standard amino acid analysis methods may not resolve the specific breakdown products of the allyl group.[2] Use a Reverse-Phase (RP-HPLC) method optimized for aromatics.[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase A: 0.1% TFA in Water (maintains acidic pH, suppresses silanol interactions).[2]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 274 nm (Tyrosine absorption max) and 220 nm (Amide/Peptide bond, if applicable).[2]

-

Reference Standard: Pure L-Tyrosine (to identify hydrolysis product) and O-Allyl-L-Tyrosine (analyte).

Forced Degradation Study (Stress Testing)

Perform these tests to establish the "stability indicating" nature of your HPLC method.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 1N HCl, 60°C, 24 hours | < 2% Degradation. Verifies ether stability. |

| Base Hydrolysis | 0.1N NaOH, RT, 4 hours | < 5% Degradation. Monitor for racemization (requires Chiral HPLC) or precipitation (free base is less soluble).[2] |

| Oxidation | 3% | Significant Degradation. Peaks for N-oxide or epoxide formation likely. Defines oxidative sensitivity.[2] |

| Photostability | UV Light (ICH Q1B), 24 hours | Variable. Yellowing of solution indicates phenol oxidation/radical formation.[2] |

Stability Testing Workflow

The following diagram outlines the decision logic for qualifying an aqueous stock solution.

Figure 2: Recommended workflow for validating aqueous stock solutions.

Storage & Handling Recommendations

Based on the chemical profile, the following Best Practices are authoritative:

-

Solid State Storage:

-

Aqueous Solution Storage:

-

Solubility Note:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22950708: O-Allyl-L-Tyrosine HCl. Retrieved from [Link]

-

Organic Chemistry Portal. Allyl Ethers: Stability and Deprotection. (General reactivity of aryl allyl ethers). Retrieved from [Link]

Sources

Technical Guide: Applications of O-Allyl-L-Tyrosine in Genetic Code Expansion

Executive Summary

O-Allyl-L-Tyrosine (O-allyl-Tyr) represents a foundational non-canonical amino acid (ncAA) in the field of genetic code expansion (GCE). Distinguished by its terminal alkene moiety, it serves as a bio-orthogonal handle for photoclick chemistry —specifically the light-triggered 1,3-dipolar cycloaddition with tetrazoles.

While newer alkene derivatives (e.g., norbornene, cyclopropene) exhibit faster kinetics, O-allyl-Tyr remains a critical pedagogical and practical tool for understanding site-specific protein labeling. This guide provides a rigorous technical breakdown of its incorporation mechanism, chemical reactivity, and a validated protocol for its use in Escherichia coli.

Mechanistic Foundation: Orthogonal Translation

The site-specific incorporation of O-allyl-Tyr relies on the suppression of the amber nonsense codon (UAG) by an engineered orthogonal translation system.

The MjTyrRS/tRNA Pair

In E. coli, the incorporation is mediated by a mutant pair derived from the archaeon Methanocaldococcus jannaschii:

-

Orthogonal tRNA: MjtRNA

(mutated anticodon to recognize UAG). -

Orthogonal Synthetase: A mutant MjTyrRS evolved to recognize O-allyl-Tyr while rejecting endogenous E. coli amino acids.

Critical Insight: This pair is orthogonal in bacteria because the MjTyrRS does not aminoacylate E. coli tRNAs, and E. coli synthetases do not recognize MjtRNA. However, this system is not orthogonal in mammalian cells , as endogenous eukaryotic synthetases can cross-react with MjtRNA. For mammalian applications, the Pyrrolysyl-tRNA synthetase (PylRS) system is required, though O-allyl-Tyr is historically optimized for the Mj system in bacteria.

Mechanism of Incorporation Diagram

Figure 1: The orthogonal translation cycle for O-Allyl-L-Tyrosine incorporation in E. coli.

Chemical Biology: The Photoclick Reaction[1][2][3]

The primary utility of O-allyl-Tyr lies in its reactivity with tetrazoles (specifically 2,5-diaryltetrazoles) upon UV irradiation. This reaction is a "photoclick" process: a photo-induced 1,3-dipolar cycloaddition.

Reaction Mechanism[3]

-

Photoactivation: UV light (302 nm or 365 nm) triggers the expulsion of nitrogen (N

) from the tetrazole ring. -

Nitrile Imine Formation: This generates a highly reactive, transient nitrile imine dipole.

-

Cycloaddition: The nitrile imine reacts with the alkene of O-allyl-Tyr to form a stable, fluorescent pyrazoline adduct.

Advantages & Limitations

| Feature | Description | Technical Implication |

| Fluorogenic | The starting tetrazole is non-fluorescent; the pyrazoline product is fluorescent. | Allows for "wash-free" imaging; background signal is low. |

| Spatiotemporal Control | Reaction only occurs upon UV irradiation. | Enables precise timing of labeling in live cells.[1] |

| Kinetics | Slow. Requires high concentrations of tetrazole or long incubation times compared to strained alkenes (e.g., cyclopropene). | |

| Stability | The O-allyl ether linkage is stable at physiological pH. | Suitable for intracellular applications. |

Photoclick Pathway Diagram

Figure 2: Mechanism of the tetrazole-alkene photoclick reaction generating a fluorescent reporter.

Experimental Protocol: Incorporation in E. coli

This protocol assumes the use of a two-plasmid system: one carrying the orthogonal pair (e.g., pEVOL-MjTyrRS) and one carrying the gene of interest with an amber codon (pTarget-TAG).

Materials

-

Strain: E. coli BL21(DE3) or DH10B.

-

ncAA: O-Allyl-L-Tyrosine (dissolved in 100 mM NaOH or water with equivalent HCl adjustment).

-

Plasmids: pEVOL-MjTyrRS (Chloramphenicol resistant), pET-Target-TAG (Ampicillin resistant).

-

Inducers: L-Arabinose, IPTG.[2]

Step-by-Step Methodology

Phase 1: Culture & Induction

-

Transformation: Co-transform BL21(DE3) cells with both plasmids. Plate on LB-Agar with Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL).

-

Inoculation: Pick a single colony into 5 mL LB (+ antibiotics). Grow overnight at 37°C.

-

Scale-Up: Dilute overnight culture 1:100 into fresh media (e.g., 50 mL 2xYT or LB).

-

Growth: Incubate at 37°C / 250 rpm until OD

reaches 0.4–0.5 . -

ncAA Addition: Add O-Allyl-L-Tyrosine to a final concentration of 1 mM .

-

Note: Ensure the pH of the culture does not shift drastically upon addition.

-

-

Synthetase Induction: Add L-Arabinose to 0.02% (w/v) to induce MjTyrRS expression. Incubate for 30 mins.

-

Protein Induction: Add IPTG to 1 mM.

-

Expression: Incubate at 30°C or 37°C for 4–16 hours (depending on protein stability).

Phase 2: Purification & Verification

-

Harvest: Centrifuge cells (5000g, 15 min).

-

Lysis/Purification: Proceed with standard Ni-NTA purification (if His-tagged).[3]

-

Crucial: Avoid buffers with high UV absorbance if immediate photoclick is planned.

-

-

Mass Spectrometry (QC):

-

Calculate the theoretical mass shift.

-

Tyrosine (Y): 163.17 Da (residue mass).

-

O-Allyl-Tyrosine: 203.23 Da (residue mass).

-

Delta: +40.06 Da relative to Wild Type (if Y is replaced) or specific mass of the mutant.

-

Experimental Workflow Diagram

Figure 3: Operational workflow for the genetic incorporation and verification of O-allyl-Tyr.

Data Analysis & Troubleshooting

Expected Yields

Yields vary significantly by protein scaffold but generally range from 20% to 50% of the wild-type yield.

| Parameter | Typical Value | Troubleshooting Low Yield |

| ncAA Conc. | 1 mM | Increase to 2 mM; check pH of stock solution. |

| Induction | 0.02% Arabinose | Optimize Arabinose/IPTG timing; induce synthetase before target. |

| Background | < 5% | If high read-through (full length without ncAA), check strain purity or MjRS specificity. |

Photoclick Labeling Conditions

For labeling purified protein:

-

Buffer: PBS, pH 7.4.

-

Tetrazole: 50–100 µM (excess relative to protein).

-

Light Source: Handheld UV lamp (302 nm) or LED (365 nm).

-

Time: 2–10 minutes irradiation.

-

Observation: SDS-PAGE followed by fluorescence imaging (do not boil samples if aggregation is a concern, though the covalent bond is stable).

References

-

Wang, L., et al. (2001).[4] "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500. Link

-

Chin, J. W., et al. (2002). "Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli." Proceedings of the National Academy of Sciences, 99(17), 11020-11024. Link

-

Song, W., et al. (2008). "Genetically encoded alkene reporters for the photoclick chemistry-mediated protein labeling in bacteria." Journal of the American Chemical Society, 130(30), 9654-9655. Link

-

Ramil, C. P., & Lin, Q. (2013). "Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction."[1] Current Opinion in Chemical Biology, 17(5), 705-711. Link

-

Young, T. S., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry, 285(15), 11039-11044. Link

Sources

- 1. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient expression of tyrosine-sulfated proteins in E. coli using an expanded genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]

Technical Guide: O-Allyl-L-Tyrosine in Bioorthogonal Photoclick Chemistry

Executive Summary

O-Allyl-L-Tyrosine (O-allyl-Tyr) represents a foundational advance in chemical biology, serving as the first genetically encoded alkene reporter for bioorthogonal photoclick chemistry. Unlike traditional conjugation methods that rely on native residues (e.g., Cys/Lys), O-allyl-Tyr introduces a chemically inert alkene handle into proteins, which can be selectively activated by light to react with tetrazoles.

This guide provides a rigorous technical framework for researchers to implement O-allyl-Tyr incorporation and labeling. It covers the mechanistic basis of the Pyrrolysyl-tRNA synthetase (PylRS) system, the kinetics of the tetrazole-ene cycloaddition , and a field-proven experimental protocol for high-fidelity protein functionalization.

Part 1: Mechanistic Foundation

The Bioorthogonal Handle: O-Allyl-L-Tyrosine

O-Allyl-L-Tyrosine is a tyrosine analog where the phenolic hydroxyl group is capped with an allyl moiety. This modification serves two purposes:

-

Orthogonality: The allyl group is absent in native cellular chemistry, preventing cross-reactivity with endogenous metabolites.

-

Photoreactivity: The terminal alkene acts as a dipolarophile in the photo-induced 1,3-dipolar cycloaddition reaction.

The Reaction: Photo-Induced Tetrazole-Ene Cycloaddition

The core utility of O-allyl-Tyr lies in its reaction with tetrazoles. This "photoclick" reaction is triggered by UV light, offering spatiotemporal control that spontaneous reactions (like azide-alkyne click chemistry) cannot match.

Mechanism:

-

Activation: A diaryl-tetrazole is irradiated (typically 302 nm or 365 nm).

-

Cycloreversion: The tetrazole ring undergoes cycloreversion, releasing nitrogen gas (

) and generating a highly reactive, transient nitrile imine dipole. -

Cycloaddition: The nitrile imine reacts rapidly with the alkene (O-allyl-Tyr) via a [3+2] cycloaddition to form a stable fluorescent pyrazoline adduct.

Genetic Encoding System

Incorporation is achieved using the Genetic Code Expansion (GCE) methodology. The system relies on an orthogonal pair derived from Methanosarcina mazei:

-

tRNA:

(suppresses the amber stop codon UAG).[1] -

Enzyme: An evolved mutant of Pyrrolysyl-tRNA synthetase (MmPylRS) .[2][3][4][5]

The "Polyspecific" Mutant (Y306A/Y384F): While wild-type PylRS charges Pyrrolysine, the incorporation of bulky, hydrophobic analogs like O-allyl-Tyr requires expanding the active site. The double mutant MmPylRS(Y306A/Y384F) acts as a "master key" for phenylalanine and tyrosine derivatives.

-

Y306A: Removes a steric clash, creating space for the para-substituted ring.

-

Y384F: Increases hydrophobicity and accommodates the allyl extension.

Part 2: Visualization of Workflows

Genetic Code Expansion & Labeling Workflow

The following diagram illustrates the complete experimental pathway, from plasmid transformation to fluorescent labeling.

Caption: Figure 1: Integrated workflow for genetic encoding of O-Allyl-Tyrosine and subsequent photo-triggered labeling.

Part 3: Experimental Protocol

Materials

-

Host Strain: E. coli BL21(DE3) or C321.ΔA (release factor 1 knockout for higher efficiency).

-

Plasmid System: pEVOL-PylRS(Y306A/Y384F) and pET-GOI-TAG (Gene of Interest with TAG codon).

-

UAA: O-Allyl-L-Tyrosine (Commercial or synthesized).

-

Labeling Reagent: 2-(p-methoxyphenyl)-5-phenyltetrazole (for faster kinetics).

Step-by-Step Methodology

Phase A: Protein Expression

-

Transformation: Co-transform E. coli BL21(DE3) with the pEVOL-PylRS plasmid and your target protein plasmid (pET vector). Plate on LB agar with appropriate antibiotics (e.g., Chloramphenicol + Ampicillin).

-

Inoculation: Pick a single colony into 5 mL LB (with antibiotics) and grow overnight at 37°C.

-

Induction Prep: Dilute overnight culture 1:100 into fresh LB or TB media. Grow at 37°C until OD

reaches 0.5–0.6. -

UAA Addition: Dissolve O-Allyl-Tyr in a minimal volume of 1M NaOH or water (solubility can be pH dependent). Add to the culture to a final concentration of 1 mM .

-

Critical Check: Ensure the pH of the culture does not spike upon UAA addition.

-

-

Induction: Add IPTG (1 mM) and Arabinose (0.2%) to induce the protein and PylRS, respectively. Incubate at 30°C for 12–16 hours.

Phase B: Photoclick Labeling (In Vitro/Lysate)

-

Purification: Harvest cells and purify the protein using standard affinity chromatography (e.g., Ni-NTA).

-

Reaction Setup:

-

Protein Concentration: 10–50 µM in PBS (pH 7.4).

-

Tetrazole Probe: Add 5–10 equivalents (relative to protein).

-

-

Photo-Irradiation:

-

Place samples in a quartz cuvette or clear 96-well plate.

-

Irradiate with a handheld UV lamp (302 nm or 365 nm) for 1–5 minutes.

-

Safety Note: 302 nm is more efficient for simple tetrazoles but damages proteins/DNA. 365 nm is preferred if using optimized tetrazoles.

-

-

Analysis: Analyze by SDS-PAGE. The formation of the pyrazoline adduct is often fluorescent (cyan/green emission), allowing in-gel fluorescence imaging before Coomassie staining.

Part 4: Quantitative Data & Optimization

Kinetic Comparison of Tetrazoles

The reaction rate depends heavily on the electronic properties of the tetrazole. Electron-donating groups (EDG) on the tetrazole ring raise the HOMO energy of the nitrile imine, accelerating the reaction with the alkene.

| Tetrazole Derivative | Wavelength ( | Rate Constant ( | Notes |

| Diphenyltetrazole (Unsubstituted) | 302 nm | Slow; requires deep UV. | |

| p-Methoxyphenyl-tetrazole | 302/365 nm | ~400x faster ; standard choice. | |

| Naphthalene-tetrazole | 365/405 nm | Fast; red-shifted activation (less toxic). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Protein Yield | Toxicity of UAA or PylRS burden. | Use TB media; lower induction temp to 25°C; verify UAA solubility. |

| No Labeling Signal | UV wavelength mismatch or O2 quenching. | Ensure UV source matches tetrazole absorbance. The reaction is generally insensitive to oxygen, but high thiol concentrations (DTT) can sometimes interfere. |

| High Background | Non-specific hydrophobic binding of probe. | Perform extensive washing or dialysis post-reaction. Use "fluorogenic" probes that only fluoresce upon reaction. |

| Protein Precipitation | UV damage (302 nm). | Switch to 365 nm activatable tetrazoles; keep samples on ice during irradiation. |

References

-

Selective functionalization of a genetically encoded alkene-containing protein via "photoclick chemistry" in bacterial cells. Source: Journal of the American Chemical Society (2008). Significance: The seminal paper establishing O-allyl-tyrosine as a genetic reporter. URL:[Link]

-

A rationally designed pyrrolysyl-tRNA synthetase mutant with a broad substrate spectrum. Source: Journal of the American Chemical Society (2012).[6][7] Significance: Describes the MmPylRS(Y306A/Y384F) mutant used for bulky analogs. URL:[Link]

-

Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction. Source: Current Opinion in Chemical Biology (2013). Significance: Review of kinetics and tetrazole optimization. URL:[Link]

-

Genetic code expansion in model organisms. Source: MRC Laboratory of Molecular Biology. Significance: Overview of PylRS orthogonality in various hosts. URL:[Link]

Sources

- 1. Frontiers | Directed Evolution of Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase Generates a Hyperactive and Highly Selective Variant [frontiersin.org]

- 2. A Designed, Highly Efficient Pyrrolysyl-tRNA Synthetase Mutant Binds o-Chlorophenylalanine Using Two Halogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving the N-Terminal Domain of Pyrrolysyl-tRNA Synthetase for Improved Incorporation of Noncanonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Evolving the N-terminal Domain of Pyrrolysyl-tRNA Synthetase for Improved Incorporation of Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function - PMC [pmc.ncbi.nlm.nih.gov]

O-Allyl-L-Tyrosine HCl CAS number and safety data sheet

An In-depth Technical Guide to O-Allyl-L-Tyrosine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Allyl-L-Tyrosine hydrochloride (HCl) is a synthetically modified amino acid derivative of critical importance in the fields of peptide synthesis, medicinal chemistry, and drug development. Its defining feature is the allyl group ether-linked to the phenolic hydroxyl of the tyrosine side chain, which serves as a versatile protecting group. This guide provides a comprehensive overview of its chemical properties, the strategic rationale for its use, key applications, and detailed experimental protocols. The CAS Number for O-Allyl-L-Tyrosine HCl is 177842-05-6 .[1][2][3] This document is intended to serve as a technical resource for professionals leveraging this compound in the synthesis of complex peptides and novel therapeutics.

Core Chemical Identity and Properties

O-Allyl-L-Tyrosine HCl is a white crystalline powder.[4] It is the hydrochloride salt of O-Allyl-L-Tyrosine, which enhances its stability and solubility in certain solvents.[4] The presence of the allyl group on the tyrosine side chain is the key modification that imparts its specific utility in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 177842-05-6 | [1][2][3] |

| Molecular Formula | C12H16ClNO3 | [1][2][3] |

| Molecular Weight | 257.71 g/mol | [1][2][3] |

| IUPAC Name | (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid;hydrochloride | [3] |

| Synonyms | (S)-3-(4-(allyloxy)phenyl)-2-aminopropanoic acid hydrochloride, H-Tyr(All)-OH·HCl | [3] |

The Strategic Utility of the O-Allyl Protecting Group

In the complex architecture of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the prevention of unwanted side reactions is paramount. This is achieved by "protecting" reactive functional groups on amino acid side chains. The O-allyl group on tyrosine is a prime example of a sophisticated protecting group strategy, chosen for its unique deprotection mechanism.

The core principle is orthogonality . In peptide synthesis, different protecting groups are used for the N-terminus (e.g., Fmoc or Boc) and the side chains. An orthogonal protecting group is one that can be removed under conditions that do not affect any other protecting groups or the bond linking the peptide to the solid resin support.[5]

The allyl group is orthogonal to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) N-terminal protecting groups, as well as acid-labile side-chain protecting groups (like t-butyl).[5] While Fmoc is removed by a base (like piperidine) and Boc/t-butyl groups are removed by acid (like trifluoroacetic acid - TFA), the O-allyl group is selectively cleaved using a transition metal catalyst, typically palladium(0).[5][6]

This unique cleavage mechanism provides chemists with a powerful tool for on-resin modifications. It allows for the selective unmasking of the tyrosine hydroxyl group while the peptide remains anchored to the resin and fully protected at all other sites. This enables specific modifications, such as:

-

On-resin cyclization: Forming a cyclic peptide by linking the tyrosine hydroxyl to another part of the peptide chain.

-

Bioconjugation: Attaching molecules like fluorophores, PEG chains, or small molecule drugs to a specific tyrosine residue.[7]

-

Phosphorylation studies: Introducing a phosphate group to mimic post-translational modifications.

Workflow: O-Allyl-L-Tyrosine in Fmoc-SPPS

The following diagram illustrates the integration of an Fmoc-protected O-Allyl-L-Tyrosine [Fmoc-Tyr(All)-OH] into a standard Fmoc-SPPS workflow, highlighting the orthogonal deprotection step.

Caption: Workflow for using Fmoc-Tyr(All)-OH in SPPS.

Applications in Drug Discovery and Development

O-Allyl-L-Tyrosine HCl serves as a crucial building block in medicinal chemistry.[4][7] Its derivatives, such as Boc-O-allyl-L-tyrosine and Fmoc-O-allyl-L-tyrosine, are instrumental in synthesizing custom peptides and peptidomimetics with therapeutic potential.[4][7]

-

Targeted Therapeutics: The ability to selectively modify the tyrosine residue allows for the creation of antibody-drug conjugates (ADCs) or peptide-drug conjugates where a cytotoxic agent is attached specifically at the tyrosine position.[7]

-

Enzyme Inhibition Studies: As a structural analog of tyrosine, it can be incorporated into peptide sequences to study enzyme-substrate interactions, particularly for kinases and phosphatases that act on tyrosine residues.[8]

-

Enhanced Peptide Properties: The allyl group itself, or modifications made possible by its removal, can alter the pharmacokinetic properties of a peptide, such as its stability, solubility, or binding affinity.[4]

Conceptual Synthesis Pathway

The industrial synthesis of L-Tyrosine often utilizes fermentation with engineered strains of E. coli.[9] The subsequent modification to create O-Allyl-L-Tyrosine HCl conceptually involves two key steps:

-

O-Allylation: L-Tyrosine is reacted with an allylating agent, such as allyl bromide (CH₂=CHCH₂Br), under basic conditions. The base deprotonates the phenolic hydroxyl group, making it a nucleophile that attacks the allyl bromide, forming the ether linkage.

-

Salt Formation: The resulting O-Allyl-L-Tyrosine is then treated with hydrochloric acid (HCl) in an appropriate solvent to protonate the alpha-amino group, forming the stable and more readily handled hydrochloride salt.

Safety and Handling

A specific Safety Data Sheet (SDS) for O-Allyl-L-Tyrosine HCl was not located in the search results. The following information is based on the SDS for the parent amino acid, L-Tyrosine, and should be considered as guidance.[10][11][12] It is imperative to consult the supplier-specific SDS before handling.

-

Hazard Identification: L-Tyrosine is generally not classified as a hazardous substance.[13] However, some suppliers indicate it may cause skin, eye, and respiratory irritation.[11][12] As a fine powder, it may form dust clouds that can be irritating upon inhalation.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[13]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique.[13]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.[10]

-

Skin Contact: Wash off with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

-

-

Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Avoid formation of dust and aerosols.[13]

Experimental Protocol: Palladium-Catalyzed On-Resin Allyl Deprotection

This protocol describes the selective removal of the O-allyl protecting group from a tyrosine residue in a peptide chain anchored to a solid support.

Causality: The protocol relies on a Pd(0)-catalyzed allyl transfer reaction. The tetrakis(triphenylphosphine)palladium(0) catalyst forms a π-allyl complex with the protecting group.[6] A scavenger, such as dimethyl barbituric acid or morpholine, is required to irreversibly trap the allyl group once it is cleaved, driving the reaction to completion and preventing side reactions like re-allylation of other nucleophiles. The solvent (DCM/DMF) is chosen to swell the resin and dissolve the reagents.

Materials:

-

Peptide-resin containing a Tyr(All) residue

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

-

Scavenger: Dimethyl barbituric acid (DMBA) or Morpholine

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), analytical grade

-

Inert gas (Argon or Nitrogen)

-

Shaker vessel

Procedure:

-

Swell the peptide-resin (1 equivalent) in DCM for 30 minutes in the shaker vessel.

-

Drain the DCM.

-

Prepare the deprotection cocktail. For every 100 mg of resin, prepare a solution of:

-

Tetrakis(triphenylphosphine)palladium(0) (0.25 equivalents)

-

Dimethyl barbituric acid (4 equivalents)

-

Dissolve in a 1:1 mixture of DCM:DMF (approx. 2 mL).

-

-

Critical Step: Purge the reaction vessel containing the resin with an inert gas (Argon or Nitrogen) for 5 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxidation.

-

Add the deprotection cocktail to the resin.

-

Shake the vessel at room temperature for 2-3 hours, protected from light (wrap the vessel in aluminum foil).

-

Monitor the reaction using a small resin sample cleavage and LC-MS analysis.

-

Once complete, drain the reaction mixture (which will be yellow/orange).

-

Wash the resin extensively to remove the catalyst and scavenger:

-

DMF (3 times)

-

DCM (3 times)

-

0.5% Sodium N,N-diethyldithiocarbamate in DMF (2 times, helps to chelate and remove residual palladium)

-

DMF (3 times)

-

DCM (3 times)

-

-

Dry the resin under vacuum. The deprotected tyrosine hydroxyl group is now available for the next synthetic step.

Mechanism: Palladium-Catalyzed Deprotection

The following diagram outlines the key steps in the catalytic cycle for the removal of the O-allyl group.

Caption: Catalytic cycle for O-allyl deprotection.

References

-

Safety Data Sheet N-Fmoc-O-allyl-L-tyrosine - AAPPTec. (URL: [Link])

-

177842-05-6 | O-Allyl-L-Tyrosine HCl - Next Peptide. (URL: [Link])

-

O-Allyl-L-Tyrosine HCl | C12H16ClNO3 - PubChem, NIH. (URL: [Link])

- CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google P

-

Tyrosine - Wikipedia. (URL: [Link])

-

l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds - Comptes Rendus de l'Académie des Sciences. (URL: [Link])

-

Safety Data Sheet - L-Tyrosine, USP - DC Fine Chemicals. (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis - AAPPTec. (URL: [Link])

-

Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

- 1. molcore.com [molcore.com]

- 2. 177842-05-6 | O-Allyl-L-Tyrosine HCl | Next Peptide [nextpeptide.com]

- 3. O-Allyl-L-Tyrosine HCl | C12H16ClNO3 | CID 22950708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Tyrosine - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. peptide.com [peptide.com]

Methodological & Application

Application Note: Site-Specific Incorporation of O-Allyl-L-Tyrosine in E. coli

The following Application Note and Protocol is designed for researchers utilizing Genetic Code Expansion (GCE) to incorporate O-Allyl-L-Tyrosine (O-allyl-Tyr) into proteins expressed in E. coli. This guide synthesizes established methodologies from the Schultz and Chin laboratories with practical optimization strategies for high-yield expression and downstream bioorthogonal applications.

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) enables the introduction of novel chemical functionalities into proteins. O-Allyl-L-Tyrosine contains an alkene moiety that is chemically inert under physiological conditions but reactive toward tetrazoles via photo-triggered cycloaddition ("photoclick" chemistry) or capable of participating in olefin metathesis. This protocol details the orthogonal translation system (OTS) required to incorporate O-allyl-Tyr in E. coli in response to the amber stop codon (TAG), utilizing an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA pair.

Introduction & Mechanism[1]

The Orthogonal Translation System

To incorporate O-allyl-Tyr, the host E. coli machinery must be supplemented with an orthogonal pair:

-

Orthogonal tRNA (

): A suppressor tRNA derived from M. jannaschii that recognizes the UAG (amber) codon but is not recognized by endogenous E. coli synthetases. -

Orthogonal Synthetase (O-allyl-TyrRS): A mutant MjTyrRS evolved to specifically aminoacylate the orthogonal tRNA with O-allyl-Tyr, while excluding endogenous amino acids (Tyr, Phe).

Chemical Utility: Photoclick Chemistry

The primary application of O-allyl-Tyr is bioorthogonal labeling . Upon exposure to UV light (typically 302 nm or 365 nm), a tetrazole derivative generates a highly reactive nitrile imine intermediate which undergoes a rapid [2+3] cycloaddition with the alkene group of O-allyl-Tyr, forming a fluorescent pyrazoline adduct.

Figure 1: Mechanism of O-Allyl-Tyrosine incorporation and subsequent photoclick labeling.

Materials & Reagents

Biological Materials

| Component | Specification | Notes |

| Expression Strain | E. coli BL21(DE3) | Standard expression. |

| Alternative Strain | E. coli C321.ΔA | RF1-deficient strain for higher yield (recommended for difficult proteins). |

| GCE Plasmid | pEVOL-AllylTyrRS | Contains 2 copies of MjTyrRS (constitutive + inducible) and tRNA cassette. |

| Target Plasmid | pET or pBAD vector | Must contain TAG codon at desired site. Antibiotic resistance must be compatible (e.g., Ampicillin/Kanamycin). |

Chemical Reagents[2]

-

O-Allyl-L-Tyrosine (HCl salt): Commercially available (e.g., Chem-Impex, Sigma).

-

Stock Solution: Prepare 100 mM in 100 mM NaOH or water (if HCl salt, adjust pH to ~7.0-8.0 to dissolve). Filter sterilize.

-

-

Inducers:

-

L-Arabinose: 20% (w/v) stock.

-

IPTG: 1 M stock.

-

-

Antibiotics: Chloramphenicol (34 µg/mL) for pEVOL; Kanamycin/Ampicillin for target plasmid.

Experimental Protocol

Transformation

-

Co-transform chemically competent E. coli BL21(DE3) with:

-

pEVOL-AllylTyrRS (Chloramphenicol resistance)

-

pET-Target-TAG (e.g., Kanamycin resistance)

-

-

Recover in SOC medium for 1 hour at 37°C.

-

Plate on LB agar containing Chloramphenicol (34 µg/mL) and Kanamycin (50 µg/mL) .

-

Incubate overnight at 37°C.

Protein Expression (Auto-Induction or Standard)

Note: This protocol uses standard IPTG/Arabinose induction for precise control.

-

Inoculation: Pick a single colony into 10 mL LB (+ antibiotics). Grow overnight at 37°C.

-

Subculture: Dilute overnight culture 1:100 into fresh 2xYT or Terrific Broth (TB) (+ antibiotics).

-

Expert Tip: TB often yields higher cell density and protein mass than LB for GCE.

-

-

Growth: Incubate at 37°C / 250 rpm until OD₆₀₀ reaches 0.4–0.5 .

-

ncAA Addition: Add O-Allyl-L-Tyrosine stock to a final concentration of 1.0 mM .

-

Note: Some protocols use 2 mM, but 1 mM is generally sufficient for pEVOL systems.

-

-

Induction: Incubate for another 30 mins to allow uptake, then induce:

-

L-Arabinose: 0.02% (w/v) final (induces MjTyrRS).

-

IPTG: 0.5 mM final (induces target protein).

-

-

Expression: Reduce temperature to 25°C or 30°C and shake for 16–20 hours.

-

Reasoning: Lower temperature aids the folding of the mutant synthetase and reduces aggregation of the target protein.

-

Purification

-

Harvest cells by centrifugation (5,000 x g, 15 min).

-

Lyse cells in standard lysis buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole).

-

Purify via Ni-NTA affinity chromatography (assuming His-tag).

-

Critical Step: Wash extensively to remove non-specifically bound O-allyl-Tyr from the column matrix before elution.

Quality Control & Validation

Mass Spectrometry (ESI-MS)

Intact protein mass spectrometry is the gold standard for validation.

-

Calculation:

-

MW (Tyr residue) = 163.17 Da

-

MW (O-allyl-Tyr residue) = 203.24 Da

-

Expected Shift: +40.07 Da relative to Wild-Type (if Tyr was replaced) or calculate based on the specific sequence with the insertion.

-

Photoclick Labeling Assay

To verify the reactivity of the alkene group:

-

Mix purified protein (5–10 µM) with a Tetrazole-Fluorescein probe (50–100 µM).

-

Irradiate with 302 nm UV (handheld lamp) for 2–5 minutes on ice.

-

Analyze via SDS-PAGE.

-

Result: Fluorescent band at the corresponding molecular weight indicates successful conjugation.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Protein Yield | Synthetase activity is rate-limiting. | Switch to pUltra plasmid (higher suppression efficiency) or C321.ΔA strain (no RF1 competition). |

| Truncated Protein | Premature termination at TAG. | Increase L-Arabinose concentration to 0.2%; ensure O-allyl-Tyr is added before IPTG induction. |

| Background Fluorescence | Non-specific tetrazole binding. | Perform a "Dark" control (no UV); tetrazoles should not react without light. |

| Cell Toxicity | High concentration of ncAA. | Reduce O-allyl-Tyr to 0.5 mM; ensure pH of stock solution is neutral. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for O-Allyl-Tyrosine incorporation.

References

-

Zhang, Z., et al. (2002). "The selective incorporation of alkenes into proteins in Escherichia coli." Angewandte Chemie International Edition, 41(15), 2840-2842. Link

-

Wang, L., et al. (2001). "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500. Link

-

Chin, J. W., et al. (2002). "An expanded eukaryotic genetic code." Science, 301(5635), 964-967. Link

-

Young, T. S., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry, 285(15), 11039-11044. Link

-

Song, W., et al. (2008). "A photo-triggered click chemistry for protein labeling in cells." Journal of the American Chemical Society, 130(30), 9654-9655. Link

Application Note: Site-Specific Protein Labeling via O-Allyl-L-Tyrosine (AlY) and Photo-Click Chemistry

Abstract & Introduction

Traditional protein labeling methods (e.g., NHS-esters, Maleimides) often suffer from heterogeneity and lack of site-specificity. O-Allyl-L-Tyrosine (AlY) represents a paradigm shift in bioconjugation. By utilizing Genetic Code Expansion (GCE), AlY can be translationally incorporated into proteins at a specific amber stop codon (TAG).

The defining feature of AlY is its terminal alkene moiety, which serves as a bioorthogonal handle for Tetrazole-Ene Photo-Click Chemistry . Unlike copper-catalyzed click chemistry (toxic) or strain-promoted cycloaddition (bulky reagents), this reaction is triggered by low-power UV light and is fluorogenic —meaning the reagents are non-fluorescent until the reaction occurs, virtually eliminating background noise and wash steps.

This guide details the end-to-end workflow: from genetic incorporation in E. coli to photo-triggered fluorescent labeling.

Mechanism of Action

Genetic Incorporation (The "Lock and Key")

The system relies on an orthogonal pair derived from Methanocaldococcus jannaschii (Mj):

-

Orthogonal tRNA (

): Recognizes the UAG (Amber) stop codon but is not recognized by endogenous E. coli synthetases. -

Evolved Synthetase (AlYRS): A specific mutant of MjTyrRS evolved to accept O-Allyl-Tyrosine but reject native Tyrosine.

When these components are expressed in E. coli grown in the presence of AlY, the ribosome suppresses the UAG stop codon, inserting AlY into the polypeptide chain.

The Chemical Reaction: Photo-Click Cycloaddition

The labeling reaction is a Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC) .

-

Activation: A non-fluorescent tetrazole reagent is irradiated with UV light (302 nm or 365 nm).

-

Intermediate: This triggers the release of

, generating a highly reactive, transient nitrile imine dipole. -

Ligation: The nitrile imine reacts specifically with the alkene (allyl) group on the protein.

-

Result: A stable, fluorescent pyrazoline adduct is formed.

Workflow Visualization

Figure 1: Integrated workflow for genetic encoding of O-Allyl-Tyrosine and subsequent photo-click labeling.

Experimental Protocols

Protocol A: Genetic Incorporation in E. coli[1]

Prerequisites:

-

Plasmids:

-

pEVOL-AlYRS: Encodes the orthogonal tRNA/RS pair (Chloramphenicol resistant).

-

pET-POI-TAG: Your Protein of Interest with a TAG codon (Ampicillin/Kanamycin resistant).

-

-

Reagent: O-Allyl-L-Tyrosine (store powder at -20°C).

Step-by-Step:

-

Transformation: Co-transform BL21(DE3) cells with both plasmids. Plate on LB agar containing Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL). Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL LB (with antibiotics). Grow overnight at 37°C, 250 rpm.

-

Induction Setup: Dilute starter 1:100 into fresh media (typically 50-100 mL).

-

Expert Tip: Use 2xYT or GMML (Glycerol Minimal Media with Leucine) rather than LB. Minimal media reduces background from native tyrosine uptake, though AlYRS is generally specific enough for rich media.

-

-

Growth: Grow to OD600

0.5. -

AlY Addition: Dissolve O-Allyl-Tyrosine in a small volume of 1M NaOH or acidic water (solubility varies by salt form; HCl salt dissolves in water). Add to culture to a final concentration of 1 mM .

-

Critical: Adjust pH of the culture if adding large volumes of dissolved AA.

-

-

Induction: Wait 15 mins for uptake, then induce protein expression:

-

Add IPTG (1 mM) for the POI.

-

Add L-Arabinose (0.02%) to induce the pEVOL synthetase.

-

-

Expression: Incubate at 30°C for 6–12 hours. (Lower temperature aids solubility of the mutant synthetase).

-

Harvest: Centrifuge (4000g, 15 min), lyse, and purify via affinity tag (e.g., Ni-NTA) as per standard protocols.

Protocol B: Photo-Click Labeling

Reagents:

-

Protein-AlY: Purified from Protocol A (10–50 µM in PBS).

-

Tetrazole Probe: Diphenyltetrazole derivative (e.g., Tetrazole-FITC or Tetrazole-TAMRA). Prepare 50 mM stock in DMSO.

-

Light Source: Handheld UV lamp (302 nm or 365 nm) or a photoreactor.

Step-by-Step:

-

Reaction Mix: In a microcentrifuge tube or 96-well plate, mix:

-

Protein-AlY (Final: 10 µM)

-

Tetrazole Probe (Final: 50–100 µM, 5–10 equivalents)

-

Buffer: PBS pH 7.4 (Avoid Tris if possible, though usually compatible).

-

-

Irradiation: Place the sample 2–5 cm from the UV source.

-

302 nm: Irradiate for 1–5 minutes. (Faster, but higher risk of protein damage).

-

365 nm: Irradiate for 10–30 minutes. (Gentler).

-

-

Post-Reaction: Incubate at 4°C for 1 hour (or overnight) in the dark.

-

Why? The UV step generates the nitrile imine rapidly. The subsequent cycloaddition with the alkene (AlY) is the rate-limiting step (

).

-

-

Analysis:

-

SDS-PAGE: Run gel. Do NOT stain initially. Image under UV/Fluorescence scanner. The pyrazoline product is fluorescent.[2]

-

Coomassie: Stain afterwards to verify loading.

-

Reaction Mechanism Diagram

The chemistry is distinct because the tetrazole itself acts as a "caged" dipole.

Figure 2: Mechanism of the Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC).[3]

Data Summary & Troubleshooting

Comparative Analysis of Labeling Methods

| Feature | O-Allyl-Tyr (Photo-Click) | Cysteine (Maleimide) | Azide (CuAAC) |

| Specificity | High (Bioorthogonal) | Moderate (Endogenous Cys) | High |

| Catalyst | Light (UV) | None | Copper (Toxic) |

| Background | Low (Fluorogenic) | High (Requires washing) | Low |

| Speed | Fast activation, slow ligation | Fast | Fast |

| Stability | Stable in cell lysate | Susceptible to oxidation | Stable |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Protein Yield | Toxicity or low suppression efficiency. | Increase AlY concentration to 2mM. Switch to 2xYT media. Ensure pEVOL plasmid is induced with Arabinose. |

| No Fluorescence | Inefficient photolysis or old tetrazole. | Check UV wavelength (302nm is more efficient than 365nm for simple tetrazoles). Ensure tetrazole stock is fresh. |

| Protein Precipitation | UV damage or heat. | Use 365nm for longer time. Keep samples on ice during irradiation. |

| High Background | Non-specific hydrophobic binding. | While fluorogenic, hydrophobic tetrazoles can stick to proteins. Wash with solvent or use SDS-PAGE to resolve. |

References

-

Lin, Q. et al. (2008). "Genetically Encoded Cyclopropene and Its Application in Bioorthogonal Ligation." Journal of the American Chemical Society.[4] (Note: This group pioneered the tetrazole-alkene photo-click on proteins).

-

Wang, L. et al. (2001). "Expanding the genetic code of Escherichia coli."[5] Science. (Foundational paper on M. jannaschii orthogonal pairs).

-

Herner, A. & Lin, Q. (2016). "Photo-Triggered Click Chemistry for Biological Applications."[6] Topics in Current Chemistry. (Comprehensive review of the reaction kinetics and mechanism).

-

Song, W. et al. (2008). "Photoclick chemistry with genetically encoded O-allyltyrosine." Journal of the American Chemical Society.[4] (The specific protocol for O-Allyl-Tyrosine).

Sources

- 1. scribd.com [scribd.com]

- 2. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Expanding the Genetic Code for Neuronal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photo-Triggered Click Chemistry for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: Thiol-Ene Click Chemistry with O-Allyl-L-Tyrosine

Executive Summary

O-Allyl-L-Tyrosine (OAT) represents a premier "clickable" handle for bio-orthogonal chemistry. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be cytotoxic, or strain-promoted reactions that require bulky non-canonical amino acids, the thiol-ene photoclick reaction with OAT offers a rapid, metal-free, and aqueous-compatible ligation strategy.

This guide details the mechanistic underpinnings and validated protocols for utilizing OAT in peptide modification, protein engineering (via Genetic Code Expansion), and hydrogel crosslinking. We leverage the electron-rich allyl ether moiety of OAT, which exhibits superior reactivity kinetics compared to simple alkenes, driving high-yield step-growth polymerization or conjugation.

Mechanistic Foundation

The Allyl Ether Advantage

The reactivity of the alkene in thiol-ene chemistry is dictated by electron density. OAT contains an allyl ether group. Research confirms that allyl ethers react significantly faster than simple aliphatic alkenes (e.g., allyl glycine) or electron-deficient alkenes (e.g., acrylates) in radical-mediated thiol-ene processes.

-

Why? The oxygen atom adjacent to the alkene donates electron density (resonance), stabilizing the intermediate carbon-centered radical and lowering the activation energy for the thiyl radical addition.

-

Result: Faster conversion rates and higher yields, even at low concentrations typical of biological systems.

Reaction Cycle

The reaction proceeds via a radical step-growth mechanism, alternating between a thiyl radical and a carbon-centered radical.

Figure 1: Radical-mediated step-growth cycle. The cycle propagates until reagents are consumed or radicals terminate.

Experimental Design & Critical Parameters

Photoinitiator Selection

The choice of initiator dictates the wavelength and biocompatibility.

| Initiator | Wavelength ( | Solubility | Application Context |

| LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) | 365 nm / 405 nm | Water (High) | Gold Standard for live cells, proteins, and hydrogels. Cytocompatible. |

| Irgacure 2959 | 365 nm | Water (Low/Mod) | Standard for hydrogels; less efficient at 405 nm than LAP. |

| DPAP (2,2-Dimethoxy-2-phenylacetophenone) | 365 nm | Organic (DMF/DCM) | Peptide synthesis on-resin; small molecule synthesis. |

| Eosin Y | 500-550 nm (Green) | Water | Visible light curing; requires amine co-initiator; lower efficiency. |

Light Source[1]

-

Recommendation: LED collimated light sources (e.g., 365 nm at 10–20 mW/cm²) are preferred over broad-spectrum mercury lamps to prevent UV damage to proteins/cells.

Oxygen Inhibition

While thiol-ene is less sensitive to oxygen than acrylate polymerization, oxygen can still quench triplet states of initiators.

-

Mitigation: Degas buffers by sparging with Nitrogen/Argon for 5-10 minutes, or perform reactions in a sealed vessel with minimal headspace.

Protocol 1: Solution-Phase Bioconjugation

Objective: Labeling an OAT-containing peptide with a thiol-functionalized fluorophore.

Materials

-

Peptide: 1 mM OAT-containing peptide in PBS (pH 7.4).

-

Label: 1.5 mM Thiol-Fluorophore (e.g., Fluorescein-SH).

-

Initiator: LAP (Stock: 100 mg/mL in water).

-

Buffer: PBS pH 7.4 (Degassed).

Step-by-Step Procedure

-

Preparation: Dissolve the peptide to a final concentration of 100 µM–1 mM in degassed PBS.

-

Stoichiometry: Add the Thiol-Fluorophore at a 1.5x to 2x molar excess relative to the OAT alkene.

-

Note: Excess thiol drives the reaction to completion (Le Chatelier’s principle) and compensates for any disulfide formation.

-

-

Initiation: Add LAP to a final concentration of 0.05% (w/v) or ~1-2 mM.

-

Reaction: Irradiate with 365 nm light (10 mW/cm²) for 5–10 minutes at room temperature.

-